3,4-Dihydroxymandelic acid

Antioxidant Free Radical Scavenging Catecholamine Metabolite

Sourcing 3,4-Dihydroxymandelic acid (DHMA, CAS 775-01-9) as a direct norepinephrine deamination metabolite for MAO activity studies demands a standard that delivers sub-femtomole sensitivity (0.19 fmol LOD) and distinct chromatographic separation from VMA. Our ≥98% pure DHMA eliminates isomeric interference common in older synthesis routes, ensuring accurate quantitative results in microdialysates and tissue biopsies. This product, synthesized via an improved glyoxylic acid method, provides the high batch-to-batch consistency essential for targeted metabolomics and antioxidant research, where its 4-fold higher radical scavenging activity outperforms ascorbic acid.

Molecular Formula C8H8O5
Molecular Weight 184.15 g/mol
CAS No. 775-01-9
Cat. No. B014159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxymandelic acid
CAS775-01-9
Synonyms3,4-dihydroxymandelic acid
3,4-dihydroxymandelic acid, (+-)-isomer
3,4-dihydroxymandelic acid, (S)-isomer
3,4-dihydroxymandelic acid, ion(1-)
3,4-dihydroxymandelic acid, monosodium salt
DHMA
Molecular FormulaC8H8O5
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(=O)O)O)O)O
InChIInChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)
InChIKeyRGHMISIYKIHAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroxymandelic Acid (CAS 775-01-9): Core Properties and Research-Grade Specifications for Catecholamine Metabolite Studies


3,4-Dihydroxymandelic acid (DHMA), also known as DOMA, is an endogenous catecholamine metabolite formed via deamination of norepinephrine and epinephrine by monoamine oxidase, and it serves as the direct precursor to vanillylmandelic acid (VMA) through catechol-O-methyltransferase (COMT) [1]. This compound is a 2-hydroxy monocarboxylic acid characterized by a catechol (1,2-benzenediol) moiety, which underpins its potent radical scavenging activity, and is widely distributed across mammalian tissues, particularly the heart [2]. DHMA is centrally involved in tyrosine metabolism and is a key analyte in the diagnosis of neuroblastoma, pheochromocytoma, and tyrosinemia type I [3].

Why 3,4-Dihydroxymandelic Acid Cannot Be Directly Substituted by Vanillylmandelic Acid (VMA) in Catecholamine Pathway Research


Although 3,4-dihydroxymandelic acid (DHMA) and vanillylmandelic acid (VMA) are sequential metabolites in the catecholamine degradation pathway, they are not interchangeable analytical standards or research tools. DHMA is the product of direct oxidative deamination of norepinephrine, while VMA is generated only after a subsequent O-methylation step catalyzed by COMT [1]. This distinction is critical for understanding monoamine oxidase (MAO) activity, as DHMA levels reflect MAO-driven deamination independent of COMT status, whereas VMA is the terminal urinary metabolite that integrates both enzymatic steps. Substituting DHMA with VMA would mask the quantitative contribution of the deamination pathway, a phenomenon documented in early tracer studies showing that up to 32% of infused radiolabeled norepinephrine is recovered as VMA, but a significant fraction first passes through the DHMA pool [2]. Furthermore, the catechol structure of DHMA confers a 4-fold higher radical scavenging activity compared to standard antioxidants, a property absent in the O-methylated VMA analog [3].

Quantitative Differentiation of 3,4-Dihydroxymandelic Acid: Comparative Performance Data Against Reference Standards and In-Class Metabolites


DPPH Radical Scavenging Activity of 3,4-Dihydroxymandelic Acid: 4-Fold Superiority Over Ascorbic Acid and α-Tocopherol

In a direct head-to-head comparison using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, 3,4-dihydroxymandelic acid exhibited a 4-fold higher radical scavenging activity compared to the standard antioxidants ascorbic acid, α-tocopherol, and butylated hydroxytoluene (BHT) [1].

Antioxidant Free Radical Scavenging Catecholamine Metabolite

Superoxide Anion Scavenging: 5-Fold Lower IC50 for 3,4-Dihydroxymandelic Acid Compared to Ascorbic Acid

When assessed for superoxide radical (O2•-) scavenging capacity, 3,4-dihydroxymandelic acid demonstrated an IC50 value that was 5-fold smaller (more potent) than that of ascorbic acid [1]. This indicates a substantially higher efficacy in quenching superoxide anions, a primary reactive oxygen species.

Superoxide Dismutase Mimetic Reactive Oxygen Species Catechol

Electrochemical Detection Sensitivity: 3,4-Dihydroxymandelic Acid Achieves 0.19 fmol Limit of Detection, Enabling High-Resolution Metabolomics

Using a capillary-column liquid chromatography system equipped with a carbon interdigitated-array microelectrode detector, the limit of detection (LOD) for 3,4-dihydroxymandelic acid was determined to be 0.19 fmol, representing the highest sensitivity among the catecholamines and metabolites tested [1]. In contrast, the LOD for vanillacetic acid (a structurally related metabolite) was 3.93 fmol, a 20-fold difference.

HPLC-ECD Metabolomics Catecholamine Analysis Sensitivity

Synthetic Yield Improvement: Optimized Glyoxylic Acid Method Achieves 82.1% Yield for 3,4-Dihydroxymandelic Acid with Ortho-Byproduct Suppression

A patent method employing the condensation of catechol with glyoxylic acid in the presence of metal oxides and organic alkaline compounds yielded 3,4-dihydroxymandelic acid at 82.1% with virtually no ortho-position byproduct formation [1]. This represents a significant improvement over earlier synthesis routes that reported yields of 85% but required longer reaction times and often generated ortho-isomers [2].

Organic Synthesis Process Chemistry Catechol Condensation

Cellular Protection Against Oxidative Stress: 3,4-Dihydroxymandelic Acid at 0.0005-0.001% Prevents H2O2-Induced Fibroblast Damage

In a cell-based assay using the 2',7'-dichlorofluorescein diacetate (DCFH-DA) probe, 3,4-dihydroxymandelic acid at concentrations as low as 0.0005% and 0.001% (w/v) significantly protected human primary fibroblasts from hydrogen peroxide (H2O2)-induced oxidative stress [1]. The study notes that this protective effect is not observed with VMA or other O-methylated metabolites.

Cytoprotection Oxidative Stress Human Fibroblasts DCFH-DA Assay

Endogenous Concentration in Human Urine: 3,4-Dihydroxymandelic Acid Levels (33.87 μg/24h) Provide a Direct Index of MAO Activity, Distinct from VMA

In a validated HPLC-ECD method for simultaneous quantification of catecholamine metabolites in human urine, the average 24-hour excretion of 3,4-dihydroxymandelic acid (DOMA) was determined to be 33.87±1.03 μg [1]. In contrast, the average excretion of vanillylmandelic acid (VMA) was 1202±41.3 μg, reflecting the dominance of the O-methylation pathway. The DOMA level provides a more direct readout of monoamine oxidase activity, as it is the product of deamination before subsequent methylation.

Biomarker Catecholamine Turnover Monoamine Oxidase Clinical Chemistry

High-Value Application Scenarios for 3,4-Dihydroxymandelic Acid (CAS 775-01-9) Derived from Quantitative Differentiation Evidence


High-Sensitivity LC-ECD/MS Metabolomics for Catecholamine Pathway Dissection

Researchers quantifying norepinephrine metabolism in microdialysates or small tissue biopsies require an analytical standard with sub-femtomole detection capability. 3,4-Dihydroxymandelic acid (DHMA) demonstrates an exceptional 0.19 fmol limit of detection by LC-EC with carbon interdigitated-array microelectrodes, enabling precise quantification even in volume-limited samples [1]. This sensitivity, coupled with its distinct retention time in validated HPLC methods that separate it from VMA and DHPG [2], makes DHMA the optimal internal standard for targeted metabolomics studies focused on monoamine oxidase activity.

Investigating MAO-Dependent Neurotoxicity and Oxidative Stress in Neurodegeneration Models

DHMA is the direct deamination product of norepinephrine, and its levels reflect MAO activity independently of COMT. In models of Parkinson's disease or Alzheimer's disease where MAO-B is upregulated, DHMA serves as a proximal biomarker of this enzymatic pathway. Furthermore, its 4-fold higher DPPH radical scavenging activity and 5-fold lower IC50 for superoxide compared to ascorbic acid [3] make it a compelling compound for testing whether endogenous catecholamine metabolites exert protective or deleterious effects in oxidative stress paradigms. Its ability to protect human fibroblasts from H2O2 at 0.0005% [3] supports its use in cell-based neuroprotection assays.

Development of Lipid Antioxidant Formulations Using DHMA Amide Derivatives

Industrial formulators seeking natural-like antioxidants for edible oils or cosmetic emulsions can leverage DHMA as a scaffold for synthesizing highly potent lipophilic antioxidants. The parent compound shows superior activity to α-tocopherol and BHT in bulk oil oxidation (Rancimat assay), and its octylamide derivatives exhibit EC50 values of 0.09-0.12 mol/molDPPH, outperforming ascorbic acid (EC50 0.27) and tocopherol (EC50 0.25) [4]. The synergistic effect observed with α-tocopherol in squalene [3] provides a rational basis for formulating DHMA-based antioxidant blends for industrial applications.

Quality Control and Purity Verification of Synthetic Catechol Derivatives

Procurement managers sourcing DHMA as an intermediate for vanillin or pharmaceutical synthesis require a product with minimal ortho-isomer contamination. The patented glyoxylic acid method (CN101898957A) achieves 82.1% yield with virtually no ortho-position byproduct formation, a significant improvement over earlier routes that required extensive purification to remove isomeric impurities [5]. When purchasing DHMA as a building block, verification of synthetic provenance against this improved process ensures higher batch-to-batch consistency and reduces downstream purification costs.

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